molecular formula C36H54O4 B121645 4-Hydroxy-8-methyl-1-(2-methylbutanoyl)-3,5,7-tris(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)bicyclo[3.3.1]non-3-ene-2,9-dione CAS No. 143183-63-5

4-Hydroxy-8-methyl-1-(2-methylbutanoyl)-3,5,7-tris(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)bicyclo[3.3.1]non-3-ene-2,9-dione

Cat. No. B121645
M. Wt: 550.8 g/mol
InChI Key: MGKCAFQXBAFOSW-UHFFFAOYSA-N
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Description

This would typically include the IUPAC name, common names, and structural formula of the compound.



Synthesis Analysis

This involves studying the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.



Molecular Structure Analysis

This involves studying the molecular structure of the compound using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes, including its reactivity and selectivity.



Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability.


Scientific Research Applications

Isolation and Identification in Hop Compounds

The compound has been identified in the context of hop compounds, particularly as a bitter component in hops. A study by Taeye, Keukeleire, and Verzele (1979) in "Tetrahedron" discusses the isolation and identification of similar compounds from hops, emphasizing their role in flavor and bitterness (Taeye, Keukeleire, & Verzele, 1979).

Structural and Stereochemical Analysis

Research on similar compounds focuses on their structural and stereochemical properties. For example, Christian et al. (2012) in "Acta Crystallographica Section E: Structure Reports Online" determined the absolute configuration of a closely related compound, providing insights into its molecular structure (Christian et al., 2012).

Potential Pharmacological Properties

Some studies explore the pharmacological properties of structurally similar compounds. Martins et al. (2008) in "Helvetica Chimica Acta" discuss a compound isolated from Garcinia brasiliensis, detailing its possible pharmacological implications due to its structural characteristics (Martins et al., 2008).

Synthesis and Chemical Transformations

Research also includes synthesis and chemical transformation studies of similar compounds. Pattenden and Storer (1974) in "Journal of The Chemical Society-perkin Transactions 1" discuss the acid-catalysed transformations of substituted cyclopentenones, which are structurally related to the compound (Pattenden & Storer, 1974).

Isomerization and Cyclization Studies

Studies on isomerization and cyclization processes of related compounds provide insights into the chemical behavior of such complex molecules. For instance, Beckwith and Moad (1975) in "Journal of The Chemical Society-perkin Transactions 1" explore the radical-initiated reduction and cyclization processes involving similar compounds (Beckwith & Moad, 1975).

Safety And Hazards

This involves studying the safety and hazards associated with the compound, including its toxicity, flammability, and environmental impact.


Future Directions

This involves discussing potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties.


properties

IUPAC Name

4-hydroxy-8-methyl-1-(2-methylbutanoyl)-3,5,7-tris(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)bicyclo[3.3.1]non-3-ene-2,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H54O4/c1-12-27(10)30(37)36-32(39)29(18-16-25(6)7)31(38)35(33(36)40,21-19-26(8)9)22-28(17-15-24(4)5)34(36,11)20-13-14-23(2)3/h14-16,19,27-28,38H,12-13,17-18,20-22H2,1-11H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGKCAFQXBAFOSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)C12C(=O)C(=C(C(C1=O)(CC(C2(C)CCC=C(C)C)CC=C(C)C)CC=C(C)C)O)CC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H54O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70433341
Record name adhyperforin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70433341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

550.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-8-methyl-1-(2-methylbutanoyl)-3,5,7-tris(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)bicyclo[3.3.1]non-3-ene-2,9-dione

CAS RN

143183-63-5
Record name adhyperforin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70433341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-8-methyl-1-(2-methylbutanoyl)-3,5,7-tris(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)bicyclo[3.3.1]non-3-ene-2,9-dione
Reactant of Route 2
4-Hydroxy-8-methyl-1-(2-methylbutanoyl)-3,5,7-tris(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)bicyclo[3.3.1]non-3-ene-2,9-dione
Reactant of Route 3
4-Hydroxy-8-methyl-1-(2-methylbutanoyl)-3,5,7-tris(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)bicyclo[3.3.1]non-3-ene-2,9-dione
Reactant of Route 4
4-Hydroxy-8-methyl-1-(2-methylbutanoyl)-3,5,7-tris(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)bicyclo[3.3.1]non-3-ene-2,9-dione
Reactant of Route 5
4-Hydroxy-8-methyl-1-(2-methylbutanoyl)-3,5,7-tris(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)bicyclo[3.3.1]non-3-ene-2,9-dione
Reactant of Route 6
4-Hydroxy-8-methyl-1-(2-methylbutanoyl)-3,5,7-tris(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)bicyclo[3.3.1]non-3-ene-2,9-dione

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